(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid

Catalog No.
S14588385
CAS No.
2350284-22-7
M.F
C8H13F2NO4
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropro...

CAS Number

2350284-22-7

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid

IUPAC Name

(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H13F2NO4

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)/t4-/m1/s1

InChI Key

RBBANSRZYXHAHO-SCSAIBSYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(F)F)C(=O)O

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl group, which serves as a protective group for the amino functionality. This compound has the molecular formula C17H24N2O5C_{17}H_{24}N_{2}O_{5} and a molecular weight of approximately 336.38 g/mol. The structure features a difluoropropanoic acid backbone, which enhances its biological activity and potential applications in medicinal chemistry and pharmaceuticals.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in drug formulation.
  • Peptide Bond Formation: This compound can be utilized in peptide synthesis, where it can couple with other amino acids to form peptides.
  • Fluorination Reactions: The difluoro substituents may participate in further fluorination or substitution reactions, which could be leveraged for creating more complex fluorinated compounds.

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid exhibits significant biological activity:

  • It has been studied for its interactions with various receptors, including 5-HT receptors and adrenergic receptors, indicating potential roles in neuropharmacology and cardiovascular research .
  • The compound may influence signaling pathways related to inflammation and immune responses, making it a candidate for further investigation in therapeutic applications .

Several synthetic routes can be employed to produce (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid:

  • Starting Materials: The synthesis often begins with commercially available difluoropropanoic acid derivatives.
  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Coupling Reactions: The protected amino acid is then coupled with other building blocks through standard peptide coupling techniques.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

The compound has several notable applications:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it is being explored as a potential therapeutic agent in treating conditions related to neurotransmitter regulation and inflammatory responses.
  • Research Tool: It serves as a valuable intermediate in the synthesis of more complex peptides and biologically active molecules.
  • Fluorinated Drug Candidates: The presence of fluorine atoms enhances metabolic stability and bioavailability, making it attractive for drug design.

Interaction studies have demonstrated that (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid interacts with various biological targets:

  • It has shown affinity for multiple receptors involved in key signaling pathways, including those related to pain, inflammation, and cardiovascular function .
  • Studies on its binding affinity and efficacy at these targets are ongoing to elucidate its mechanism of action and therapeutic potential.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

225.08126422 g/mol

Monoisotopic Mass

225.08126422 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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